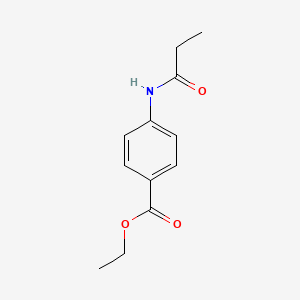

Ethyl 4-(propanoylamino)benzoate

CAS No.: 132371-06-3

Cat. No.: VC16052313

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132371-06-3 |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | ethyl 4-(propanoylamino)benzoate |

| Standard InChI | InChI=1S/C12H15NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |

| Standard InChI Key | QQYFGAPEJNGGGI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)OCC |

Introduction

Ethyl 4-(propanoylamino)benzoate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is also known as ethyl 4-propionamidobenzoate. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential biological activities.

Synthesis and Preparation

The synthesis of ethyl 4-(propanoylamino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with propanoyl chloride in the presence of a base to facilitate the formation of the amide bond. This process is straightforward and can be optimized for high yield and purity.

Biological Activities and Applications

While specific biological activities of ethyl 4-(propanoylamino)benzoate are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, benzamide derivatives are known for their antimicrobial and anticancer properties . The presence of an amide group in ethyl 4-(propanoylamino)benzoate suggests it could interact with biological targets, although further research is needed to explore its specific applications.

Research Findings and Future Directions

Research on ethyl 4-(propanoylamino)benzoate is limited, but its structural similarity to other bioactive compounds suggests potential for further investigation. Studies focusing on its interaction with biological targets, such as enzymes or receptors, could reveal new applications in medicinal chemistry. Additionally, modifying its structure to enhance solubility or bioavailability might lead to more effective therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume